

# Melting point of 2-(Trifluoromethoxy)benzenesulfonamide

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## Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzenesulfonamide

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An In-depth Technical Guide to **2-(Trifluoromethoxy)benzenesulfonamide**

## Introduction

**2-(Trifluoromethoxy)benzenesulfonamide** is a fluorinated aromatic sulfonamide that serves as a crucial intermediate in the synthesis of various high-value chemical compounds. The presence of the trifluoromethoxy (-OCF<sub>3</sub>) group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable building block for drug discovery and agrochemical development. This compound is particularly noted for its application as a precursor in the creation of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of modern herbicides.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its properties, synthesis, and known applications for researchers and professionals in the chemical and life sciences.

## Physicochemical and Structural Data

The fundamental properties of **2-(Trifluoromethoxy)benzenesulfonamide** are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Data	Reference(s)
Melting Point	185 - 190 °C	[1]
186 °C	[2]	
CAS Number	37526-59-3	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub> S	[1][3][4]
Molecular Weight	241.18 g/mol / 241.19 g/mol	[1][4]
Appearance	White to light yellow to light orange powder to crystal	[1]
Purity	≥ 98% (as determined by Gas Chromatography)	[1]
Storage Conditions	Store at room temperature	[1]

## Synthesis and Experimental Protocols

The preparation of **2-(Trifluoromethoxy)benzenesulfonamide** in high yield and purity is critical for its use as a synthetic intermediate. A robust method involves the catalytic dehalogenation of a halogenated precursor.[2][5] An alternative, more classical approach involves the reaction of 2-(trifluoromethoxy)benzenesulfochloride with ammonia.[2]

### Protocol: Catalytic Dehalogenation of Halogenated Precursors

This protocol is based on the methodology described in patent DE19543323A1, which details a high-yield synthesis.[2]

Objective: To synthesize **2-(Trifluoromethoxy)benzenesulfonamide** via catalytic hydrogenation.

Materials and Reagents:

- Starting Material: A halogenated trifluoromethoxy-benzenesulfonamide, such as a mixture of 2-Trifluoromethoxy-5-bromo-benzenesulfonamide and 5-Trifluoromethoxy-2-bromo-

benzenesulfonamide.

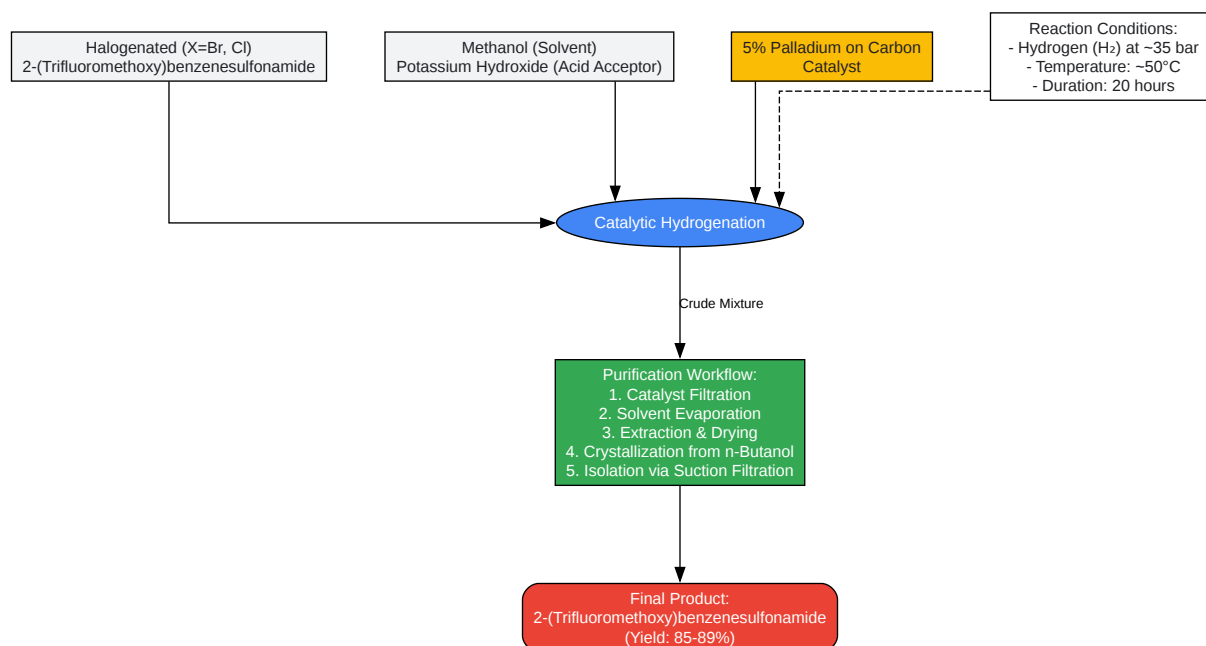
- Catalyst: 5% Palladium on activated carbon.
- Solvent/Diluent: Methanol.
- Acid Acceptor: Potassium hydroxide solution in methanol.
- Hydrogen Gas (H<sub>2</sub>).
- Nitrogen Gas (N<sub>2</sub>).
- Extraction Solvents: Ethyl acetate, water.
- Drying Agent: Anhydrous sodium sulfate.
- Crystallization Solvent: n-Butanol.

Procedure:

- A solution of the halogenated **2-(trifluoromethoxy)benzenesulfonamide** starting material is prepared in methanol within a suitable pressure-resistant reaction vessel.
- A solution of potassium hydroxide in methanol is added to the reaction mixture to act as an acid acceptor.
- The palladium on activated carbon catalyst is carefully added to the mixture.
- The vessel is sealed and purged of air, then pressurized with hydrogen gas to an initial pressure of approximately 35 bar.
- The reaction mixture is heated to approximately 50°C and agitated for 20 hours to allow the dehalogenation to proceed to completion.
- After cooling, the vessel is depressurized and purged with nitrogen gas.
- The catalyst is removed from the reaction mixture by filtration.
- The filtrate is concentrated under reduced pressure to remove the methanol.

- The resulting residue is taken up in a mixture of water and ethyl acetate for liquid-liquid extraction. The organic phase is separated.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is stirred with n-butanol to induce crystallization of the pure compound.
- The crystalline **2-(Trifluoromethoxy)benzenesulfonamide** is isolated by suction filtration and dried.

Expected Outcome: This process yields the target compound in a pure, crystalline form with a reported melting point of 186°C and a theoretical yield of 85-89%.[\[2\]](#)



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Synthesis workflow for **2-(Trifluoromethoxy)benzenesulfonamide**.

## Applications and Biological Context

While specific data on the direct biological activity or signaling pathways of **2-(Trifluoromethoxy)benzenesulfonamide** is not extensively detailed in public literature, its primary value lies in its role as a versatile chemical intermediate.<sup>[1]</sup>

- **Pharmaceutical Development:** The compound is a key starting material for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are explored in the development of anti-inflammatory and anti-cancer agents, where the trifluoromethoxy group can enhance drug efficacy and pharmacokinetic properties.[1]
- **Agrochemicals:** It is used to prepare herbicidally active compounds.[2] The unique electronic properties imparted by the  $-\text{OCF}_3$  group can lead to herbicides with improved potency and selectivity.
- **Fluorinated Compounds Research:** Researchers utilize this molecule to study the effects of fluorination on chemical reactivity and biological activity, contributing to the broader field of medicinal and materials chemistry.[1]

The benzenesulfonamide scaffold itself is a well-established pharmacophore found in a wide array of drugs. For context, other substituted benzenesulfonamides have been shown to act as HIV-1 capsid inhibitors or as inverse agonists for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptors (ROR $\alpha/\gamma$ ), highlighting the therapeutic potential of this chemical class.[6][7]

## Conclusion

**2-(Trifluoromethoxy)benzenesulfonamide** is a well-characterized chemical intermediate with defined physicochemical properties and established high-yield synthetic routes. Its primary utility for researchers and drug development professionals is as a foundational building block for the synthesis of advanced pharmaceutical and agrochemical agents. The strategic incorporation of the trifluoromethoxy group provides a powerful tool for modulating the properties of target molecules, making this compound a valuable asset in modern chemical research and development.

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